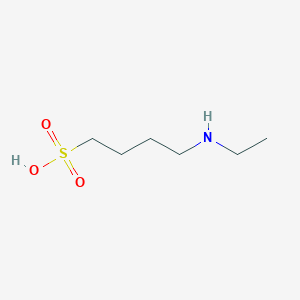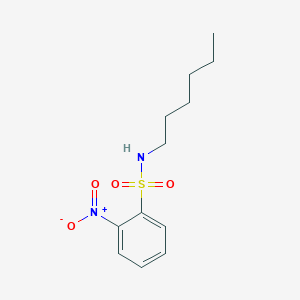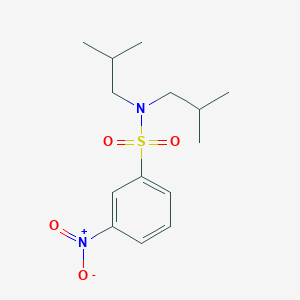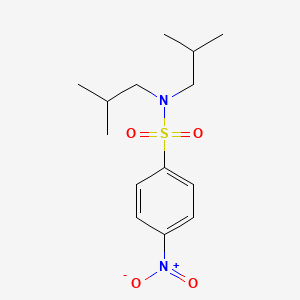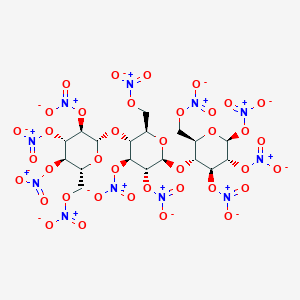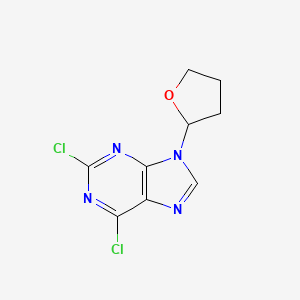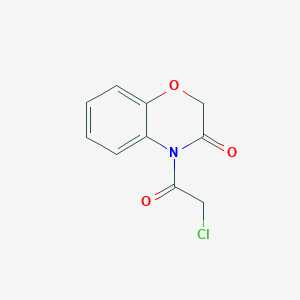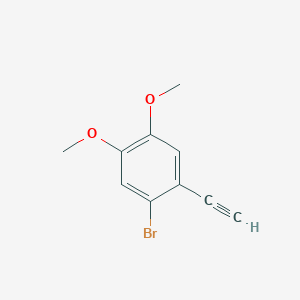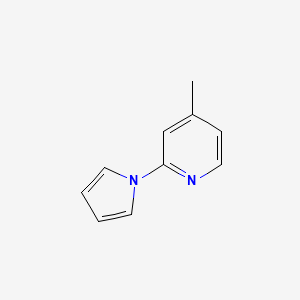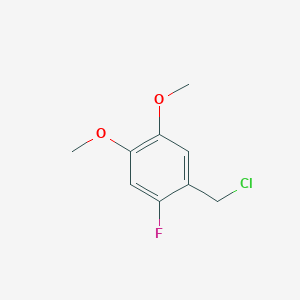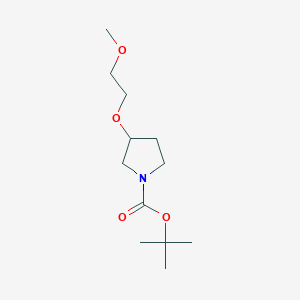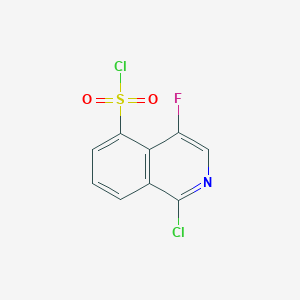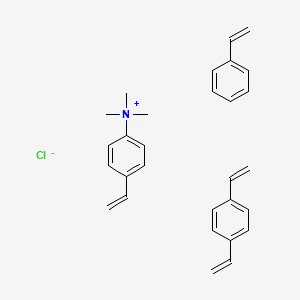
1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride
Overview
Description
The compound “1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride” is a complex organic molecule. It seems to be related to Benzene, 1-ethenyl-4-ethyl-, which has a molecular formula of C10H12 . Other names for this compound include Styrene, p-ethyl-; p-Ethylstyrene; p-Ethylvinylbenzene; 4-Ethenylstyrene; 4-Ethylstyrene; 1-Ethenyl-4-ethylbenzene; 4-Ethyl-1-ethenyl benzene; 1-Ethyl-4-vinylbenzene .
Synthesis Analysis
The synthesis of benzene derivatives often involves multiple reactions and the order of these reactions can significantly affect the final product . For instance, two common reactions involved in the synthesis of benzene derivatives are acylation and bromination . The order of these reactions is important as the acylation reaction introduces a meta-directing group on the benzene ring . If the order of these reactions is reversed, an ortho/para directing bromine is added first, leading to different end products .Molecular Structure Analysis
The molecular structure of related compounds such as Benzene, 1-ethenyl-4-ethyl- has been studied . This compound has a molecular weight of 132.2023 and its structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving benzene derivatives are complex and often involve multiple steps . The reactions can be influenced by various factors such as the presence of directing groups and the order of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as Benzene, 1-ethenyl-4-ethyl- have been studied . This compound has a molecular weight of 132.2023 .Scientific Research Applications
Synthesis and Materials Development
Ruthenium catalyzed synthesis of cross-conjugated polymers using 1,4-bis((trimethylsilyl)ethynyl)benzene demonstrates the development of linear and hyperbranched materials with potential applications in various fields (Londergan et al., 1998).
Studies on the formation of 1,2-dioxanes using styrene highlight the potential for creating unique chemical compounds, which could be relevant in synthesizing new materials or in chemical research (Nishino et al., 1991).
Research on the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes from 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one opens avenues for creating new benzyne precursors and Lewis acid catalysts (Reus et al., 2012).
The reaction of styrene with chlorine dioxide leading to various byproducts provides insights into the chemical behavior of styrene under different conditions, which is crucial for understanding its reactivity in various industrial processes (Loginova et al., 2018).
The study on the influence of side chain length on -OCH3-π interactions in the crystal packing of substituted 1,4-bis(α-styryl)benzenes contributes to the understanding of molecular interactions, which is vital for designing new molecular materials (Velde et al., 2004).
Advanced Polymer Research
Zirconocene-mediated synthesis of 1,4-bis(alkynyl)benzenes explores new methods for synthesizing novel polymers, with implications for creating advanced materials with specific properties (Zhang et al., 2020).
Research on synthesizing and desilylating bis(trimethylsilyl)alkenes and polymers bearing bis(silyl)alkenyl groups highlights advancements in polymer chemistry, paving the way for new polymer-based technologies (Safa et al., 2009).
Studies on one-dimensional coordination polymers generated from cadmium nitrate and bipyridine ligands, using compounds like 1,2-bis(4-pyridyl)ethyne, contribute significantly to the field of inorganic polymer chemistry (Dong et al., 1999).
The development of hyperbranched conjugated poly(tetraphenylethene) with novel properties like aggregation-induced emission and explosive detection demonstrates the potential of these materials in advanced sensing and security applications (Hu et al., 2012).
Research on phase transfer Pd(0) catalyzed polymerization reactions involving 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene showcases innovative methods in polymer synthesis, crucial for the development of new polymeric materials (Pugh & Percec, 1990).
Molecular Structure and Spectroscopy
The study on electrochemical and spectral properties of thienylene-polyparaphenylenevinylene derivative stereoisomers advances the understanding of photoluminescent properties in organic compounds, which can be leveraged in developing optoelectronic devices (Lapkowski et al., 2006).
Research on liquid crystalline polyurethanes synthesized from 1,4-bis(p-hydroxybenzoate)phenylene and their thermotropic properties expands the knowledge in liquid crystal technology, which has significant applications in displays and other electronic devices (Hao-bo et al., 2006).
The X-ray molecular structure study of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene enhances understanding of molecular structures, which is fundamental in the development of new chemical entities in various scientific fields (Percino et al., 2014).
properties
IUPAC Name |
1,4-bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMUEOYPPPODD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



